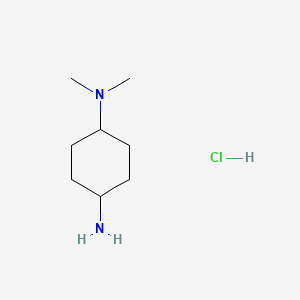

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride” is a chemical compound with the CAS Number: 1388893-25-1 . It has a molecular weight of 178.7 and a linear formula of C8H19ClN2 . It is a solid substance and is stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C8H19ClN2 . This indicates that the molecule consists of 8 carbon atoms, 19 hydrogen atoms, 1 chlorine atom, and 2 nitrogen atoms .Scientific Research Applications

Efficient Synthesis and Stereochemistry

- Enantiomerically Pure Isomers : A novel pathway has been developed for producing enantiomerically pure isomers of trans-N1,N2-dimethylcyclohexane-1,2-diamine, demonstrating the compound's utility in chiral synthesis and the importance of stereochemistry in chemical reactions (Shen et al., 2013).

Fungicidal Activity

- Agricultural Chemicals : Alicyclic diamines, including trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride, were synthesized and showed significant fungicidal activity against crop pathogens, highlighting their potential as agricultural chemicals (Havis et al., 1996).

Material Science Applications

- Gas Hydrate Formation : Research on the structure-H hydrate of cis-1,4-dimethylcyclohexane helped by methane indicates that this compound might play a role in influencing the formation and stability of gas hydrates, with implications for energy storage and transport (Nakamura et al., 2004).

Chemical Synthesis and Catalysis

- Cross-Coupling Reactions : A study demonstrated the use of a 1,2-diamine ligand for metal-catalyzed cross-couplings of unactivated alkyl electrophiles at room temperature, showcasing the versatility of diamines like this compound in facilitating low-temperature chemical reactions (Saito & Fu, 2007).

Safety and Hazards

The safety information for “trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known that this compound is used as a ligand in various chemical reactions .

Mode of Action

trans-N1,N1-Dimethylcyclohexane-1,4-diamine hydrochloride acts as a ligand, promoting N-alkenylation and N-alkylation reactions of amides . This means it binds to certain molecules, facilitating their reaction with other compounds.

Biochemical Pathways

It is known to be involved in copper-catalyzed c-n coupling reactions . These reactions are crucial in the synthesis of various organic compounds.

Result of Action

Its role as a ligand in promoting n-alkenylation and n-alkylation reactions of amides suggests it plays a significant role in the synthesis of various organic compounds .

Action Environment

It is recommended to store this compound at room temperature, preferably in a cool and dark place .

properties

IUPAC Name |

4-N,4-N-dimethylcyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.ClH/c1-10(2)8-5-3-7(9)4-6-8;/h7-8H,3-6,9H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJSXIADUYWAAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B592297.png)

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)